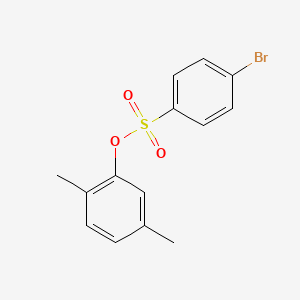

2,5-Dimethylphenyl 4-bromobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,5-Dimethylphenyl 4-bromobenzenesulfonate” is a chemical compound with the formula C14H13BrO3S . It is a derivative of phenyl 4-bromobenzenesulfonate , which is a compound with a molecular formula of CHBrOS .

Molecular Structure Analysis

The molecular structure of “2,5-Dimethylphenyl 4-bromobenzenesulfonate” is characterized by a molecular weight of 341.22 g/mol and an exact mass of 339.97688 g/mol . It has a topological polar surface area of 51.8 Ų, a complexity of 382, and a covalently-bonded unit count of 1 .Physical And Chemical Properties Analysis

“2,5-Dimethylphenyl 4-bromobenzenesulfonate” has a molecular weight of 341.22 and an exact mass of 339.97688 g/mol . It has a topological polar surface area of 51.8 Ų, a complexity of 382, and a covalently-bonded unit count of 1 . It also has a XLogP3 value of 4.4, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Selenoxides as Catalysts in Organic Synthesis

Research by Goodman and Detty (2004) highlighted the use of selenoxides as catalysts for the bromination of organic substrates, utilizing hydrogen peroxide and sodium bromide. This study points towards potential applications of related compounds in facilitating selective bromination reactions, a critical process in organic synthesis (M. Goodman & M. Detty, 2004).

Nonlinear Optical Materials

Ogawa et al. (2008) investigated derivatives of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium with various counter anions for their second-order nonlinear optical (NLO) properties. Such studies on the property variations due to anion exchange can provide insights into the design of new compounds with enhanced NLO properties and easier crystal-growing abilities, relevant to the field of photonic and electronic material science (J. Ogawa, S. Okada, Z. Glavcheva, & H. Nakanishi, 2008).

Terahertz-Wave Generation

Matsukawa et al. (2014) developed a technique for growing crystals of 4-dimethylamino-N′-methyl-4′-stilbazolium p-bromobenzenesulfonate for terahertz-wave generation. The study reveals that halogen substitution in the anion part of stilbazolium derivatives can significantly enhance the efficiency of terahertz-wave generation, indicating potential applications in telecommunications and imaging technologies (T. Matsukawa et al., 2014).

Photodynamic Therapy for Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield. This property is crucial for Type II photosensitizers used in photodynamic therapy, suggesting a potential application in treating cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Photopolymerization Resist Systems

Kojima, Ito, Morishita, and Hayashi (1998) synthesized a novel water-soluble photoinitiator for acrylic photopolymerization type resist systems, aiming for environmentally friendly and completely water-soluble resist systems. This development is crucial for the semiconductor industry, where photopolymerization resist systems are foundational for lithographic processes (K. Kojima et al., 1998).

Propiedades

IUPAC Name |

(2,5-dimethylphenyl) 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3S/c1-10-3-4-11(2)14(9-10)18-19(16,17)13-7-5-12(15)6-8-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDKAHYHOSLTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylphenyl 4-bromobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)

![1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2894187.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2894197.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)

![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)

![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)

![3-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2894203.png)